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Ovosorb

Cat. No.: B1176861
CAS No.: 131096-61-2
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Description

Historical Trajectory and Conceptual Framework of Selective Biochemical Adsorption

The origins of utilizing immobilized biological agents for selective isolation date back to the early 20th century. Emil Starkenstein's work in 1910, using insoluble starch to isolate the enzyme α-amylase, is considered an early example of this approach, later termed bioaffinity chromatography or biospecific adsorption. nih.govunl.edu This principle relies on the specific interaction that occurs between a biological molecule (the ligand) immobilized on a solid support (the sorbent) and its binding partner (the target analyte) in a mobile phase. catalysis.blogcambridge.orgchromtech.com The driving force for adsorption involves surface forces such as electrostatic or van der Waals interactions, or stronger interactions involving electron transfer, dictating the ease of desorption and regeneration. cambridge.org The selective nature arises from the preferential binding affinity between the immobilized ligand and the target molecule compared to other components in the mixture. catalysis.blogcambridge.org The field gained significant traction with the advent of modern affinity chromatography in the late 1960s, leading to the development of various supports, immobilization strategies, and binding agents. nih.govresearchgate.net Biospecific adsorption, a form of non-covalent immobilization, involves attaching a secondary ligand to a support to bind and immobilize the primary affinity ligand. nih.govunl.edu

Defining the Role of Ovosorb within Biosorbent Technologies

Within the landscape of biosorbent technologies, this compound represents a concept focused on utilizing ovomucoid's specific binding capabilities. Biosorption, a subcategory of adsorption where the sorbent is a biological matrix, involves the rapid and reversible binding of ions or molecules onto functional groups present on the surface of the biomass. nih.govmdpi.com While the term "this compound" has been associated with synthetic materials in some contexts, the concept explored here pertains to a biosorbent material leveraging the biological activity of ovomucoid. researchgate.net Ovomucoid, a prominent protein in egg white, is recognized for its potent inhibitory effect on trypsin. researchgate.net This specific interaction forms the basis for an ovomucoid-based biosorbent, where the immobilized ovomucoid acts as the affinity ligand to selectively capture target molecules that interact with it, particularly trypsin or trypsin-like proteases. The role of such an this compound material would be to selectively remove or bind these specific proteases from a solution, offering a targeted approach compared to general adsorbents.

Academic Rationale for Ovomucoid-Based Biosorbent Development

The academic rationale for developing biosorbents based on ovomucoid stems primarily from its well-characterized biochemical properties, particularly its role as a Kazal-type serine protease inhibitor. nih.gov Ovomucoid is the most abundant trypsin inhibitor found in egg white, accounting for approximately 11% of the total protein content. researchgate.netresearchgate.net It is a glycoprotein (B1211001) composed of about 186 amino acid residues organized into three domains, with a molecular weight around 28 kDa. researchgate.net The inhibitory activity of ovomucoid against trypsin is mediated through specific molecular interactions, including hydrogen bonding, primarily within its first domain. researchgate.net This specific and strong interaction provides a highly selective binding mechanism that can be exploited in a biosorbent material. Research has explored the molecular mechanism of this interaction, demonstrating that ovomucoid inhibits trypsin activity and can induce conformational changes in the trypsin molecule upon binding. researchgate.netrsc.org The potential to utilize a readily available natural protein like ovomucoid, with a defined and potent inhibitory activity against a key protease like trypsin, provides a strong academic basis for developing cost-effective and selective biosorbent materials for applications such as protease removal or purification. Studies have investigated the effects of various treatments on ovomucoid's trypsin inhibitory activity and conformation, providing insights relevant to its stability and potential modification for biosorbent applications. researchgate.net

Table 1: Properties of Ovomucoid Relevant to Biosorbent Development

PropertyDescriptionSource Information
Origin Avian egg white researchgate.netresearchgate.net
Protein Type Glycoprotein, Kazal-type serine protease inhibitor researchgate.netnih.govresearchgate.net
Molecular Weight Approximately 28 kDa researchgate.netjxau.edu.cn
Amino Acid Residues 186 researchgate.net
Key Biological Activity Inhibition of trypsin and trypsin-like proteases researchgate.net
Inhibition Mechanism Primarily through hydrogen bonding in the first domain; non-competitive inhibitor researchgate.net
Abundance in Egg White Approximately 11% of total protein researchgate.netresearchgate.net

Table 2: Research Findings on Ovomucoid-Trypsin Interaction

Research AspectKey FindingsSource Information
Inhibition Type Non-competitive inhibitor of trypsin. researchgate.net
Interaction Forces Hydrogen bonding is a primary interaction force, mainly in the first domain of ovomucoid. researchgate.net
Effect on Trypsin Structure Interaction can cause changes in the microenvironment around trypsin fluorophores and alter secondary structure (e.g., decrease α-helix and β-turn content, increase β-sheet and random coil). rsc.org
Influence of Processing Ultrasound treatment can reduce ovomucoid's trypsin inhibitory activity and affect its conformation. researchgate.net

Properties

CAS No.

131096-61-2

Molecular Formula

C13H18O2

Synonyms

Ovosorb

Origin of Product

United States

Molecular Architecture and Biochemical Foundation of Ovosorb S Functionality

Characterization of Duck Egg Ovomucoid: Structure and Inhibitory Specificity

Duck egg ovomucoid (OVM) is a prominent glycoprotein (B1211001) found in duck egg white, constituting approximately 10% of the total protein content. nih.gov It is recognized as a Kazal-type serine protease inhibitor. wikipedia.org The molecular weight of duck ovomucoid is typically reported around 28 kDa, although it can appear as a band in the 30-40 kDa range on SDS-PAGE, likely due to glycosylation. jxau.edu.cnnih.govmdpi.com The polypeptide chain of ovomucoid comprises approximately 186 amino acid residues organized into three tandem structural domains. researchgate.netfishersci.se These domains are stabilized by disulfide bonds, contributing to the protein's notable heat resistance and stability against chemical denaturation. fishersci.se

Ovomucoid functions by binding to the active site of target serine proteases, thereby inhibiting their proteolytic activity. Duck ovomucoid has demonstrated high inhibitory activity, particularly towards trypsin, a key serine protease. nih.govnih.govmdpi.comcenmed.com It also exhibits inhibitory activity against other serine proteases such as chymotrypsin (B1334515) and elastase. mdpi.com The inhibitory specificity of ovomucoid is largely determined by the amino acid residue at the P1 position within its reactive site loop, which interacts directly with the S1 binding pocket of the protease. jxau.edu.cn

Mechanism of Serine Protease Inhibition by Ovomucoid

The inhibition of serine proteases by ovomucoid is characterized as a reversible process involving the formation of a stable enzyme-inhibitor complex. cenmed.com This interaction is primarily driven by hydrophobic forces. cenmed.com

The interaction between ovomucoid and serine proteases can be described by association and dissociation kinetics, quantified by rate constants (kon and kd) and the association equilibrium constant (Ka). uni.lunih.gov The equilibrium constant Ka reflects the binding affinity, where a higher Ka indicates tighter binding and thus stronger inhibition. Studies on avian ovomucoid third domains binding to various serine proteases, such as bovine alpha-chymotrypsin, porcine pancreatic elastase, and subtilisin Carlsberg, have provided insights into these interactions. uni.lu

Thermodynamic analyses, including isothermal titration calorimetry, have revealed that the binding of ovomucoid domains to serine proteases involves contributions from both enthalpy and entropy. umich.eduepa.gov Even small changes in the position of amino acid side chains, particularly those making contact with the enzyme, can significantly influence the binding thermodynamics. uni.luumich.eduepa.gov Furthermore, protonation or deprotonation events upon binding can contribute substantially to the enthalpy change. epa.gov

While specific kinetic and thermodynamic data for duck egg ovomucoid interacting with various proteases may require dedicated studies, research on ovomucoid from other avian species, such as turkey and chicken, provides a strong foundation for understanding the general principles governing these interactions. uni.lunih.govumich.eduepa.gov

Upon binding to a serine protease, the reactive site loop of ovomucoid inserts into the enzyme's active site. jxau.edu.cncenmed.com While the binding of Kazal-type inhibitors like ovomucoid is often considered a classic example of "rigid-body" binding with minimal changes in backbone atom positions, subtle conformational adjustments can occur. umich.eduepa.govebi.ac.uk Research suggests that the reactive site loop of the free inhibitor may possess some flexibility, which could be related to the ability of ovomucoid to inhibit a range of serine proteases. citeab.com Conformational changes in the reactive site loop have been observed when ovomucoid binds to different proteases. citeab.com These small structural changes, particularly in side-chain positions, can play a role in the thermodynamics of binding. umich.eduepa.gov

Enzyme-Ligand Interaction Kinetics and Thermodynamics

Polymeric Support Matrix: Compositional and Structural Contributions to Ovosorb Performance

The polymeric support matrix in this compound provides a scaffold for immobilizing the duck egg ovomucoid, enabling its effective presentation to target proteases in a localized manner. Polyacrylamide hydrogel is a commonly used material for this purpose due to its favorable properties. fishersci.nofishersci.pt

Polyacrylamide hydrogels are formed by the free-radical polymerization of acrylamide (B121943) monomers cross-linked by a bifunctional monomer, typically N,N'-methylenebisacrylamide. fishersci.nothermofisher.com This polymerization process creates a three-dimensional network structure. Polyacrylamide is well-suited as a biosorbent scaffold due to its hydrophilicity and biocompatibility. fishersci.ptnih.gov The hydrogel structure allows for the incorporation and immobilization of biomolecules like proteins while maintaining a hydrated environment that can help preserve the protein's activity. fishersci.pt The chemical nature of the polyacrylamide network can be controlled, allowing for tuning of its properties.

The performance of this compound is significantly influenced by the pore morphology of the polyacrylamide hydrogel matrix. The pore size and structure of the gel network determine the accessibility of target serine proteases to the immobilized ovomucoid. The pore size is inversely related to the total monomer concentration (%T, the total weight percentage of acrylamide and cross-linker) and the cross-linking ratio (%C, the percentage of cross-linker relative to the total monomer). fishersci.no Higher monomer concentrations or increased cross-linking density generally result in smaller average pore sizes.

Advanced Synthesis and Immobilization Methodologies for Ovosorb

Strategies for Covalent Conjugation of Ovomucoid to Polymeric Substrates

Covalent conjugation is a primary strategy for immobilizing ovomucoid, creating stable linkages between the protein and the polymeric support. This approach minimizes ligand leakage and maintains the long-term integrity of the biosorbent. Various chemical coupling techniques can be employed for the covalent immobilization of peptides and proteins on different substrates, such as glass or polymer films. mdpi-res.com

Chemical activation of ovomucoid involves introducing reactive groups onto the protein surface that can subsequently form covalent bonds with the polymeric substrate. Acryloyl chloride is one reagent that has been explored for modifying proteins to enable their immobilization. nih.govresearchgate.net This small and reactive molecule can access and react with amine groups on the protein at low temperatures, potentially with minimal loss of activity. researchgate.net Studies have shown that acryloyl chloride modification gives good results in protein immobilization. acs.org For instance, the immobilization of proteinase inhibitor, ovomucoid from duck egg white, has been achieved after modification by acryloyl chloride. nih.gov Similarly, chemical modification of glucoamylase with acryloyl chloride has been studied, showing that a significant portion of available amino groups readily interact with the reagent. scientificlabs.co.uk This modification renders the protein capable of participating in subsequent polymerization or coupling reactions with the activated support.

Copolymerization offers a method to integrate the ovomucoid ligand directly within the growing polymeric network, often a hydrogel matrix. This technique involves modifying the protein to include polymerizable groups, which then copolymerize with the monomers forming the hydrogel. The immobilization of acryloyl chloride-modified ovomucoid can occur during the copolymerization of the unsaturated derivative of the inhibitor with a hydrophilic monomer and a crosslinking agent. nih.gov Hydrogels, such as polyacrylamide gel and polyethylene (B3416737) glycol (PEG) gel, are frequently used as supports for protein immobilization via copolymerization due to their hydrophilic environment, which helps maintain protein stability and activity. Photo-induced copolymerization of acrylamide-based gel monomers with probes, including proteins modified by methacrylic groups, is another described method for integrating ligands within a hydrogel matrix. The protein copolymerization procedures are designed to be mild enough to allow proteins to retain measurable biological activity.

Chemical Activation of Ovomucoid (e.g., Acryloyl Chloride Modification)

Optimization of Crosslinking and Polymerization Parameters for Matrix Integrity

The integrity and performance of the polymeric matrix are heavily influenced by the crosslinking and polymerization parameters. Optimization of these parameters is crucial for creating a stable biosorbent with appropriate mechanical strength, porosity, and surface area for efficient ligand interaction. The pore structure of polymeric adsorbents can be tailored by adjusting the synthesis conditions and choice of monomers. For instance, in the development of chitosan-based biosorbents, crosslinking with agents like epichlorohydrin (B41342) or glutaraldehyde (B144438) is employed to enhance mechanical and chemical resistance. Optimization studies evaluate the impact of parameters such as the concentration of the polymer, crosslinking agent, and other reagents on properties like swelling degree, which is indicative of the matrix structure and potential accessibility of binding sites. The extent of crosslinking affects the rigidity of the network and can influence the diffusion of target molecules to the immobilized ligand.

Engineering Biosorbent Compatibility through Co-immobilization Approaches

To enhance the performance and compatibility of Ovosorb in specific applications, particularly those involving biological fluids, co-immobilization of ovomucoid with other bioactive agents can be employed.

In applications where contact with blood or other biological fluids is involved, integrating anticoagulant agents like heparin or hirudin can improve the hemocompatibility of the biosorbent. Co-immobilization of heparin with other bioactive molecules is a promising strategy for designing blood-compatible materials. Heparin, a naturally occurring glycosaminoglycan, is a well-known anticoagulant that inhibits blood clotting. Hirudin, a potent thrombin inhibitor from leeches, has also been immobilized on surfaces to enhance hemocompatibility. Co-immobilization strategies involving heparin and peptides have been explored for applications like cardiovascular materials. The co-immobilization of heparin with proteins can be achieved through various methods, including electrostatic interactions, particularly with basic proteins, as heparin is highly negatively charged. Layer-by-layer co-immobilization techniques have also been developed for sequentially integrating heparin and other molecules onto surfaces.

Evaluating the efficiency of ovomucoid immobilization and the accessibility of the immobilized ligand is essential for characterizing the performance of the biosorbent. Immobilization efficiency can be assessed by determining the amount of protein successfully coupled to the support. Simple, indirect techniques such as monitoring the depletion of protein concentration in the coupling solution using UV absorbance are commonly used. More direct and non-invasive methods for determining the amount of immobilized protein have also been developed.

Mechanistic Elucidation of Ovosorb Protease Interactions in Research Contexts

High-Resolution Structural Analysis of Ovosorb-Protease Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

High-resolution structural techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in determining the three-dimensional structures of proteins and their complexes with inhibitors. X-ray crystallography provides detailed atomic snapshots of the interaction interface in a crystalline state, revealing key residues involved in binding and the conformational changes that may occur upon complex formation wikipedia.orgwikipedia.orgmims.com. NMR spectroscopy, on the other hand, can provide information about protein structure, dynamics, and interactions in solution, offering insights into the flexibility and transient interactions that may not be captured in a crystal structure wikipedia.orgwikipedia.orgresearchgate.netfishersci.nl.

In the context of protease-inhibitor interactions, these methods are used to:

Determine the binding pose and orientation of the inhibitor within the protease active site.

Identify specific amino acid residues on both the protease and the inhibitor that are involved in hydrogen bonds, salt bridges, hydrophobic interactions, and other stabilizing forces.

Analyze conformational changes in the protease or inhibitor upon complex formation.

Study the dynamics of the complex in solution (using NMR), providing information on flexibility and binding kinetics.

For ovomucoid, structural studies, including those using NMR and X-ray diffraction of its complexes with proteinases like Streptomyces griseus proteinase B, have been reported, providing insights into its inhibitory mechanism as a Kazal-type proteinase inhibitor researchgate.net. However, specific high-resolution structural analyses detailing the interaction between the this compound composite material (including the immobilized ovomucoid within the hemosorbent matrix) and target proteases were not found in the consulted literature. Such studies would be essential to understand how the immobilization process and the matrix itself might influence the binding interface and mechanism compared to free ovomucoid.

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing theoretical insights into the binding process and the dynamic behavior of the interacting molecules nih.govresearchgate.netwikipedia.orgwikipedia.org. Molecular docking predicts the likely binding modes and affinities of an inhibitor to a protease based on their structures. MD simulations extend this by simulating the movement and interactions of atoms over time, allowing researchers to observe the stability of the complex, conformational changes, and the dynamics of the binding interface under various conditions nih.govresearchgate.netwikipedia.org.

These computational approaches can be used to:

Predict binding poses and affinities, guiding experimental design.

Analyze the stability of the protease-inhibitor complex over time.

Investigate the role of water molecules and ions in the binding interface.

Estimate binding free energies, providing a quantitative measure of the interaction strength.

Explore the pathways and intermediate states involved in the binding process.

Molecular modeling and MD simulations have been widely applied to study the interactions of various protease inhibitors with their targets, such as HIV-1 protease and COVID-19 main protease nih.govresearchgate.netwikipedia.orgwikipedia.org. These studies can reveal detailed atomic interactions and the dynamic nature of the binding event. While computational studies on ovomucoid's interaction with proteases like trypsin have been explored to understand inhibition mechanisms researchgate.net, specific computational modeling or molecular dynamics simulations focused on the interaction between this compound (the hemosorbent material with immobilized ovomucoid) and target proteases were not identified in the search results. Such simulations could provide valuable information on the accessibility of the immobilized ovomucoid to proteases and the influence of the matrix on binding dynamics.

Impact of Solution Microenvironment (e.g., pH, Ionic Strength) on Binding Affinity and Specificity

Research in this area typically involves:

Measuring binding affinity (e.g., using techniques like isothermal titration calorimetry or surface plasmon resonance) across a range of pH values and ionic strengths.

Assessing the specificity of the inhibitor for different proteases under varying environmental conditions.

Studying the structural changes of the protease and inhibitor as a function of pH and ionic strength using spectroscopic or calorimetric methods.

Studies on other enzymes have shown that changes in ionic strength can displace the pH optimum of enzyme activity and alter the mechanism of action wikipedia.org. Similarly, the stability and aggregation of egg white proteins, including ovomucoid, can be influenced by ionic strength and pH jxau.edu.cnnii.ac.jp. While these studies highlight the importance of the solution environment, specific research detailing the impact of pH and ionic strength on the binding affinity and specificity of this compound-protease interactions was not found. Investigating these environmental effects would be crucial for understanding the performance of this compound in different biological fluids and optimizing its application.

Analytical and Methodological Frameworks for Ovosorb Characterization and Performance Assessment

Quantification of Immobilized Ovomucoid Density and Ligand Stability

Quantifying the density of immobilized ovomucoid is a critical step in characterizing Ovosorb, as it directly relates to the potential binding capacity of the material. Methods for determining ligand density on chromatography media can include spectrophotometry, which measures the difference in ligand concentration in solution before and after coupling to the matrix. helsinki.fi Acid hydrolysis of the functionalized gel followed by amino acid analysis can also be used to establish the actual protein content. researchgate.net

Assessing the stability of the immobilized ovomucoid ligand is equally important for determining the material's longevity and performance under various operating conditions. Research has shown that immobilized ovomucoid on certain matrices, such as silica (B1680970) gel, can exhibit high stability across a broad spectrum of organic solvents and a wide pH range. researchgate.net Stability studies often involve incubating the immobilized ligand under different conditions (e.g., varying pH, temperature, or presence of organic solvents) and then measuring the residual binding activity or quantifying the amount of ligand that leaches off the support over time.

Determination of Protease Binding Capacity and Selectivity in in vitro Systems

Determining the protease binding capacity and selectivity of this compound is fundamental to understanding its effectiveness in removing target proteases from a solution. Binding capacity refers to the amount of protease that can bind to a given amount or volume of the sorbent. Selectivity refers to the material's preference for binding specific proteases over others.

Equilibrium binding assays are employed to determine the maximum binding capacity (often referred to as static binding capacity or SBC) and to characterize the affinity of the interaction between the immobilized ovomucoid and the target protease. cytivalifesciences.com These assays are typically performed in batch mode, where a known amount of this compound is incubated with varying concentrations of the protease until equilibrium is reached. cytivalifesciences.commolbiolcell.org The amount of free protease remaining in the supernatant is then measured, allowing for the calculation of the amount of bound protease.

Data from equilibrium binding assays can be used to determine dissociation constants (Kd), which provide a quantitative measure of the affinity between the ligand (immobilized ovomucoid) and the analyte (protease). molbiolcell.orgbmglabtech.com A lower Kd value indicates a higher binding affinity. Analysis of binding data often involves fitting it to models such as the Langmuir isotherm to determine parameters like maximum binding capacity and the dissociation constant. molbiolcell.org

Example Data Table: Equilibrium Binding of Trypsin to this compound

Initial Trypsin Concentration (µM)Free Trypsin at Equilibrium (µM)Bound Trypsin (µmol/mL resin)
1020.5
2051.0
30101.5
40181.8
50282.0

Note: This is a representative example table. Actual data would be generated experimentally.

While equilibrium binding assays provide information on the maximum potential binding, evaluating this compound's performance in flow-through systems, such as chromatography columns, is crucial for simulating real-world applications. This involves determining the dynamic binding capacity (DBC). cytivalifesciences.compurolite.com DBC is a measure of the amount of target protein that binds to the sorbent under specific flow conditions before a significant breakthrough of unbound protein is observed in the effluent. cytivalifesciences.compurolite.comchromatographytoday.com

DBC is typically determined by loading a solution containing a known concentration of the target protease onto a packed column of this compound at a specific flow rate and monitoring the concentration of the protease in the flow-through. cytivalifesciences.compurolite.com A breakthrough curve is generated by plotting the effluent protease concentration against the loaded volume or time. cytivalifesciences.com The DBC is often calculated at a certain percentage of breakthrough (e.g., 1% or 10% of the inlet concentration). purolite.comchromatographytoday.com

Factors such as flow rate, sample concentration, pH, and buffer composition can influence DBC. chromatographytoday.comunc.edu Evaluating DBC at different flow rates helps understand the impact of residence time on binding efficiency. purolite.comchromatographytoday.com

Example Data Table: Dynamic Binding Capacity of this compound for Trypsin at Different Flow Rates

Flow Rate (cm/hr)Dynamic Binding Capacity (mg Trypsin/mL resin) at 10% Breakthrough
10045
20040
30032

Note: This is a representative example table. Actual data would be generated experimentally.

Selectivity in flow-through systems can be assessed by applying a mixture of proteases and other proteins to the this compound column and analyzing the composition of the bound and unbound fractions. This can be done using techniques like SDS-PAGE or chromatography coupled with detection methods.

Equilibrium Binding Assays and Dissociation Constant Determination

Enzyme Activity Assays for Residual Protease Activity (e.g., Trypsin-like Activity, Cathepsin D Activity)

Enzyme activity assays are essential for quantifying the amount of active protease remaining in a solution after treatment with this compound. This directly measures the effectiveness of the sorbent in removing or inhibiting protease activity.

For trypsin-like activity, a common method involves using a chromogenic or fluorogenic substrate that is specifically cleaved by trypsin, such as Na-benzoyl-DL-arginine-p-nitroanilide (BAPNA). researchgate.net The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm. researchgate.net The rate of increase in absorbance is proportional to the trypsin activity. Residual activity is determined by comparing the activity in the sample after this compound treatment to the activity in the initial sample.

Assays for other proteases like Cathepsin D would utilize substrates specific to their activity. For example, Cathepsin D, an aspartic protease, cleaves peptide bonds within proteins. Its activity can be measured using peptide substrates with a fluorophore and a quencher, where cleavage results in increased fluorescence. ubiqbio.com Alternatively, activity can be assessed by monitoring the degradation of a protein substrate using techniques like SDS-PAGE.

Example Data Table: Reduction of Trypsin Activity by this compound Treatment

SampleInitial Trypsin Activity (Units/mL)Residual Trypsin Activity (Units/mL)Percentage Reduction in Activity (%)
Before this compound1501500
After this compound150596.7

Note: This is a representative example table. Actual data would be generated experimentally.

The choice of assay depends on the specific protease being targeted. Controls are crucial in these assays to account for any background activity or interference from the sample matrix.

Rheological and Mechanical Characterization of the Polymeric Matrix

The rheological and mechanical properties of the polymeric matrix used in this compound are important for its performance, particularly in packed columns. These properties influence flow characteristics, pressure drop, and the physical stability of the sorbent under operating conditions.

Rheological characterization can involve assessing the viscosity and flow behavior of slurries of the sorbent material. This is relevant for handling and packing the material into columns.

Mechanical characterization evaluates the rigidity, compressibility, and particle strength of the polymeric beads. This is crucial for preventing bed compression and maintaining consistent flow rates, especially at higher pressures or flow velocities encountered in packed bed chromatography. sigmaaldrich.com Methods like measuring pressure-flow characteristics or conducting compression tests on packed beds can provide insights into the mechanical stability of the matrix.

Morphometric Analysis Techniques for Sorbent Structure

Morphometric analysis techniques are used to characterize the physical structure of the this compound sorbent, including particle size distribution, pore size distribution, and surface area. These structural features significantly impact the binding kinetics and capacity of the material. diva-portal.org

Techniques such as microscopy (e.g., scanning electron microscopy (SEM)) can provide visual information about the particle shape, size, and surface morphology. acs.org Image analysis can be used to determine particle size distribution.

Mercury porosimetry or nitrogen adsorption-desorption techniques are commonly used to determine pore size distribution and surface area. diva-portal.org These methods provide quantitative data on the internal structure of the polymeric matrix, which is where the ovomucoid ligand is immobilized and where proteases access the binding sites. A well-characterized pore structure is essential for efficient mass transport of proteases to the immobilized ligand.

Example Data Table: Morphometric Characteristics of this compound Sorbent

CharacteristicValueMethod
Mean Particle Size90 µmMicroscopy/Image Analysis
Pore Volume0.8 mL/gMercury Porosimetry
Mean Pore Diameter100 nmMercury Porosimetry
Specific Surface Area50 m²/gNitrogen Adsorption

Note: This is a representative example table. Actual data would be generated experimentally.

Understanding these morphometric characteristics is vital for optimizing the synthesis of the sorbent and predicting its performance in different applications.

Theoretical and Computational Investigations of Ovosorb Systems

Development of Predictive Models for Ovosorb's Adsorption Kinetics

Adsorption kinetics describe the rate at which a substance is adsorbed onto a sorbent. For this compound, understanding its adsorption kinetics is crucial for designing efficient separation processes. Predictive models are developed to simulate and forecast the adsorption rate over time. Common kinetic models applied to adsorption processes include the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models. nii.ac.jpcenmed.comnih.govnih.gov

Studies on the adsorption of proteins like lysozyme, a component often found alongside ovomucoid in egg white, onto various materials have shown that models such as the pseudo-second-order model can favorably approximate the adsorption kinetics. nih.gov The applicability of a specific model depends on the rate-limiting step of the adsorption process, which could involve film diffusion, surface adsorption, or intraparticle diffusion. nih.gov

The development of predictive models for this compound's adsorption kinetics would involve:

Identifying the primary components responsible for adsorption in this compound (e.g., ovomucoid).

Conducting batch adsorption experiments under varying conditions (e.g., adsorbate concentration, temperature, pH).

Fitting experimental data to various kinetic models to determine the best fit and the corresponding rate constants. This allows for the quantitative description of the adsorption rate.

Using the validated model to predict adsorption behavior under different operating parameters.

For instance, if this compound's adsorption of a specific target molecule follows pseudo-second-order kinetics, the model equation would be used to predict the amount of substance adsorbed at a given time.

Computational Fluid Dynamics Simulations of Mass Transfer in Sorbent Columns

In practical applications, this compound would likely be used in packed columns. The efficiency of these columns is significantly influenced by mass transfer phenomena, including the transport of the adsorbate from the bulk fluid to the sorbent surface and diffusion within the sorbent pores. Computational Fluid Dynamics (CFD) simulations are powerful tools for analyzing and visualizing fluid flow and mass transfer within complex geometries like sorbent columns.

CFD simulations of this compound sorbent columns could provide insights into:

Flow distribution within the column, identifying potential channeling or dead zones.

Concentration profiles of the adsorbate in the fluid phase and adsorbed phase along the column.

Pressure drop across the column, which is important for process design and energy consumption.

The impact of flow rate, particle size, and column geometry on mass transfer efficiency.

By simulating different operating conditions and column designs, CFD can help optimize the performance of this compound columns for efficient removal or capture of target substances. While specific CFD studies on this compound columns were not found, the methodology is widely applied in the design and analysis of various separation columns.

Theoretical Models for Designing Optimized Biosorbent Geometries

Theoretical approaches for designing optimized biosorbent geometries could include:

Modeling the effect of pore structure on diffusion and accessibility of adsorption sites. Studies on protein adsorption highlight the importance of pore size and bimodal pore structures.

Using theoretical frameworks to understand how surface properties and functional group distribution on the ovomucoid protein influence binding interactions with target molecules.

Developing models that relate the macroscopic geometry of a packed bed (e.g., column dimensions, particle packing density) to flow distribution and mass transfer efficiency, potentially coupled with CFD.

While specific theoretical models for optimizing this compound's geometry are not detailed in the search results, research on the heterogeneity of adsorbents and multi-stage kinetic models indicates the complexity of real-world sorbent systems and the need for sophisticated modeling approaches to capture their behavior accurately. nih.govnih.gov Theoretical models can help in predicting the impact of structural modifications on this compound's performance before experimental synthesis.

Machine Learning Approaches for Predicting this compound's Performance under Varying Conditions

Machine learning (ML) techniques offer a data-driven approach to predict the performance of this compound under a wide range of operating conditions. By training ML models on experimental or simulated data, it is possible to create predictive tools that can forecast adsorption capacity, breakthrough time, or removal efficiency based on input parameters such as initial concentration, flow rate, temperature, and pH.

ML approaches for predicting this compound's performance could involve:

Collecting experimental data on this compound's adsorption performance under various conditions.

Selecting relevant features (input parameters) that influence this compound's performance.

Choosing appropriate ML algorithms (e.g., regression models, neural networks, random forests).

Training the ML models on the collected data to learn the complex relationships between input parameters and performance metrics.

Validating the trained models using independent datasets to assess their predictive accuracy.

Degradation Pathways and Bioremediation Potential of Ovosorb Components Post Research Use

Enzymatic and Microbial Biodegradation of Ovomucoid Protein

Ovomucoid, a glycoprotein (B1211001) comprising approximately 11% of egg white, is known for its resistance to enzymatic degradation, particularly by heat and proteinases like trypsin and pepsin, due to its stable structure and glycosylation. bioseutica.comsanamed.rsmdpi.com However, studies indicate that ovomucoid can undergo enzymatic hydrolysis, yielding peptide fragments. Hydrolysis using proteases such as pepsin and alcalase has been shown to produce fragments with potential functional properties. bioseutica.com

Despite its general resistance, the carbohydrate moiety of ovomucoid plays a protective role against tryptic hydrolysis and heat denaturation; chemical deglycosylation makes ovomucoid more susceptible to degradation by trypsin. nih.gov While ovomucoid is resistant to gastric juice and proteases in the digestive system due to disulfide bonds, these can be broken down by thermal denaturation. mdpi.comresearchgate.net

Microbial degradation of ovomucoid, specifically its O-glycans, has been observed with certain gut microbes. For instance, Akkermansia muciniphila and Bifidobacterium bifidum have demonstrated the ability to degrade ovomucin O-glycans, releasing monosaccharides. nih.govnih.gov Akkermansia muciniphila can even utilize ovomucin as a sole carbon source. nih.govnih.gov This suggests that specific microbial communities in appropriate environments could contribute to the breakdown of the protein and its associated glycans.

Hydrolytic and Environmental Degradation Mechanisms of Polyacrylamide Hydrogels

Polyacrylamide (PAM) hydrogels, commonly used in various applications including research, undergo degradation through several mechanisms in the environment. Hydrolysis of the side-chain amide groups to carboxyl groups is a significant degradation pathway, particularly under alkaline conditions and elevated temperatures. onepetro.orgnih.govresearchgate.net This hydrolysis increases the anionic character of the polymer, which can affect its interactions with the environment and other substances. onepetro.orgd-nb.info

Environmental factors such as temperature, UV irradiation, and the presence of salts can influence the rate and extent of polyacrylamide degradation. While UV irradiation and freeze-thaw cycles may have limited effects on the release of monomers like acrylamide (B121943) and acrylic acid, elevated temperatures (e.g., 35°C) can lead to a significant release of these compounds from new gels. nih.gov However, in field-conditioned gels, the levels of monomers tend to be very low. nih.gov

Polyacrylamide hydrogels are generally considered to degrade slowly in soil, with less than 10% degradation per year, indicating persistence. oekotoxzentrum.ch While degradation is often assumed not to produce toxic monomers, some studies have observed the release of acrylamide under UV exposure or high temperatures. researchgate.netoekotoxzentrum.ch The mobility of degraded polyacrylamide can increase due to the formation of more hydrophilic carboxylic groups, posing potential challenges for water systems. d-nb.info

Bacterial degradation of partially hydrolyzed polyacrylamide (HPAM) has also been investigated. Certain bacterial strains, such as Bacillus cereus and Bacillus sp. isolated from produced water in oil fields, have shown the ability to degrade HPAM. nih.gov This biodegradation can involve the conversion of amide groups to carboxyl groups and partial utilization of the carbon backbone by microorganisms. nih.gov

Strategies for Regeneration and Reuse of Ovosorb in Research Settings

The regeneration and reuse of biosorbents, including those potentially incorporating components like ovomucoid and polyacrylamide, are important for economic and environmental sustainability in research. For protein-based biosorbents, regeneration methods are crucial due to the relatively short life and potential expense of single-use proteins. nih.govfrontiersin.org Strategies often involve desorption of the bound substance to restore the biosorbent's capacity. nih.govijsred.commdpi.com

Polyacrylamide hydrogels, particularly in the context of adsorption applications, have demonstrated potential for regeneration and reuse over multiple cycles. biointerfaceresearch.comresearchgate.netmdpi.com Methods such as chemical elution, thermal treatment, and magnetic separation can be employed to restore the adsorption capacity of hydrogels. researchgate.net Studies have shown that polyacrylamide-based hydrogels can maintain significant adsorption efficiency after several regeneration cycles. For example, a carboxymethyl cellulose/polyacrylamide composite hydrogel showed good reusability and stability over five recycling experiments for La(III) removal. acs.org Another polyacrylamide hydrogel demonstrated effective reuse for methylene (B1212753) blue dye removal over multiple cycles. biointerfaceresearch.com

The efficiency of regeneration depends on the hydrogel's composition, the nature of the adsorbed contaminants, and the interactions between them. mdpi.com While many studies focus on the adsorption capabilities of biosorbents, reporting on regeneration is crucial to assess their practical value. mdpi.com

Academic Studies on the Environmental Fate of Spent Biosorbents

Academic studies on the environmental fate of spent biosorbents are essential to understand their impact after disposal. For biosorbents containing protein components like ovomucoid, their biodegradability in various environments is a key consideration. While specific studies on the environmental fate of spent this compound were not extensively found, research on the degradation of its components provides insights.

Polyacrylamide hydrogels, as discussed, can persist in soil and undergo slow degradation. oekotoxzentrum.ch The potential release of residual acrylamide monomer, although generally low in field-conditioned gels, remains a concern due to its toxicity. nih.govoekotoxzentrum.ch However, acrylamide monomer is biodegradable and does not accumulate in soils. soilstuff.co.za

Studies on various biosorbents highlight the importance of considering their composition and the nature of adsorbed substances when evaluating their environmental fate. For instance, chemically modified biosorbents and microbial biosorbents have different degradation characteristics and potential environmental impacts. mdpi.comnih.gov The regeneration and reuse of biosorbents can significantly reduce the amount of spent material requiring disposal, thereby mitigating potential environmental concerns. nih.govijsred.com Assessing the environmental impact of hydrogel production, use, and disposal is crucial for ensuring the sustainability of these technologies. mdpi.com

Advanced Research Applications and Methodological Contributions of Ovosorb

Development of Novel Biospecific Separation and Purification Processes (e.g., Affinity Chromatography)

Ovosorb itself is an example of a biospecific separation process, specifically hemosorption, utilizing the affinity of immobilized ovomucoid for proteases to remove them from blood researchgate.netontosight.ai. The principle behind this compound—immobilizing a biospecific ligand (ovomucoid) onto a matrix to selectively bind target molecules (proteases)—is directly applicable to the development of novel biospecific separation and purification processes, particularly affinity chromatography.

Affinity chromatography is a widely used technique for protein purification based on specific binding interactions. Ovomucoid and ovoinhibitor have been successfully used as ligands in affinity chromatography for the purification of proteases like trypsin and subtilisin bioseutica.comoup.comresearchgate.net. For instance, affinity chromatography with subtilisin coupled to a matrix was used in the purification of ovoinhibitor from turkey seminal plasma oup.com. Similarly, ovoinhibitor-coupled Sepharose 4B has been used in affinity chromatography studies nih.gov. Trypsin-immobilized chitin (B13524) columns have also been utilized in affinity chromatography to separate proteins with trypsin-binding affinity, including ovomucoid researchgate.net.

The development of CIB-Ovomucoid columns for chiral resolution also demonstrates the application of ovomucoid in developing novel separation methods beyond just protease inhibition, highlighting its utility as a ligand in affinity chromatography for separating chiral compounds separationmethods.comseparationmethods.com. These examples underscore the contribution of research on ovomucoid and its interactions to the development of advanced separation and purification techniques.

Utilization of this compound in ex vivo Perfusion Models for Protease System Research (e.g., in animal models for experimental pathologies)

This compound, as a biospecific antiproteinase hemosorbent, has been utilized in experimental settings, including animal models, to study its effects on the protease system in pathological conditions. Research has investigated the efficiency of this compound in the complex treatment of experimental generalized purulent peritonitis and acute destructive pancreatitis in dogs ips.ac.ru.

Exploration of this compound Principles for Other Ligand-Based Biosorption Systems

The fundamental principle behind this compound—the use of a biospecific ligand immobilized on a matrix to selectively remove target molecules—is a versatile concept applicable to the development of various other ligand-based biosorption systems. The success of using immobilized ovomucoid for protease removal in this compound has paved the way for exploring similar approaches with different ligands and target molecules.

Research into modified carbon sorbents for medical applications highlights the use of synthetic carbon sorbents as matrices for creating specific sorbents and immunosorbents via chemical modification sibran.ru. This includes the development of biospecific adsorbents based on carbon materials, such as DNA-containing sorbents and immunosorbents sibran.ru. The development of this compound itself, based on immobilizing ovomucoid on a polyacrylamide hydrogel, is a prime example of applying this principle researchgate.net.

Further exploration involves modifying hemosorbents with other substances, such as heparin or hirudin, to improve hemocompatibility while preserving the capacity to bind target molecules researchgate.net. This demonstrates the adaptability of the ligand-based biosorption principle to incorporate additional functionalities and target different aspects of complex biological systems researchgate.net. The concept of using biospecific ligands for targeted removal of substances from biological fluids is a core principle in the development of various therapeutic and purification strategies, extending beyond protease inhibition to potentially include the removal of toxins, antibodies, or other specific molecules involved in disease processes sibran.rupnmedycznych.pl.

Here is a table summarizing some research findings related to the application of ovomucoid/ovoinhibitor in separation and enzyme studies:

Application AreaLigand/Protein UsedMatrix/MethodologyKey FindingsSource
Biospecific Separation/PurificationOvoinhibitorAffinity chromatography (Subtilisin-coupled matrix)Successful purification of ovoinhibitor from turkey seminal plasma. oup.com
Biospecific Separation/PurificationOvoinhibitorAffinity chromatography (Ovoinhibitor-coupled Sepharose)Used in immunological cross-reactivity studies with anti-ovomucoid antibody. nih.gov
Biospecific Separation/PurificationOvomucoidAffinity chromatography (Trypsin-immobilized chitin)Used to separate proteins with trypsin-binding affinity from dough extracts. researchgate.net
Biospecific Separation/PurificationOvomucoidCIB-Ovomucoid columns (Affinity Chromatography)Used for chiral resolution of acids and amines. separationmethods.comseparationmethods.com
Protease Inhibition/Enzyme StudiesOvomucoidSpectrophotometric assay (BapNA substrate)Measurement of anti-trypsin activity in egg white. cabidigitallibrary.org
Protease Inhibition/Enzyme StudiesOvoinhibitorIncubation with proteases (Trypsin, Subtilisin, etc.)Demonstrated inhibition of multiple proteases, including subtilisin, trypsin, and elastase. oup.com
Proteomics / Enzyme HydrolysisOvomucoidEnzymatic hydrolysis (Pepsin, Alcalase, Trypsin, Papain)Production of peptides with varying functional properties (iron-chelating, antioxidant, ACE-inhibitory). nih.govresearchgate.net
Biospecific Hemosorption (this compound)Immobilized OvomucoidPolyacrylamide hydrogel matrixExtracorporeal removal of proteolytic enzymes from blood in experimental pancreatitis and peritonitis in dogs. researchgate.netips.ac.ru

(Note: A table listing all compound names mentioned in the article and their corresponding PubChem CIDs would be included here if provided by the user.)

Q & A

Q. What frameworks ensure interdisciplinary collaboration when studying this compound's applications across fields (e.g., environmental science, biomedicine)?

  • Answer : Adopt the Open Science Framework () for transparent data sharing. Establish cross-disciplinary teams with defined roles (e.g., chemists, biologists, data scientists). Use standardized data formats (e.g., ISA-Tab for metadata) and collaborative tools (e.g., Git for version control) to streamline workflows .

Methodological Guidelines

  • Data Collection : Use structured questionnaires () with Likert scales for qualitative feedback on this compound's usability in lab settings. Avoid binary questions to capture nuanced insights .
  • Reporting : Follow journal-specific guidelines () for detailing experimental protocols, including raw data in supplementary materials. Use hyperlinks for large datasets .
  • Ethics : Document participant selection criteria () and anonymize data to comply with GDPR or HIPAA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.